Toloxatone is a synthetic organic compound classified as a reversible and selective monoamine oxidase A (MAO-A) inhibitor. [, , ] It belongs to the chemical class of oxazolidinones, specifically 3-aryl-2-oxazolidinones. [, , ] In scientific research, Toloxatone serves as a valuable tool for studying MAO-A enzyme kinetics, neurotransmitter metabolism, and behavioral effects related to the serotonergic system. [, , ]
Future Directions
Drug Design and Development: The exploration of novel Toloxatone derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles, holds promise for developing new therapeutic agents for psychiatric disorders. [, ]
Clinical Applications: While Toloxatone has shown potential as an antidepressant, its clinical use has been limited due to safety concerns. [, ] Future research could focus on developing safer analogs or exploring alternative treatment strategies that minimize potential risks.
Related Compounds
Moclobemide
Compound Description: Moclobemide is a reversible and selective monoamine oxidase-A (MAO-A) inhibitor, classified as a RIMA (reversible inhibitor of MAO-A). It is primarily used as an antidepressant. Moclobemide exhibits a short duration of action and a low risk of tyramine potentiation, making it a safer alternative to older, irreversible MAOIs [].
Brofaromine
Compound Description: Brofaromine is another reversible and selective MAO-A inhibitor, similar to Toloxatone and Moclobemide [, ]. It is investigated for its potential as an antidepressant.
Relevance: Brofaromine is often included in comparative studies alongside Toloxatone and Moclobemide, examining their effectiveness in treating depressive disorders [, , ]. While all three drugs exhibit comparable efficacy, they differ in their pharmacokinetic properties and duration of action [, ].
Cimoxatone
Compound Description: Cimoxatone is a reversible inhibitor of both MAO-A and MAO-B, although it exhibits a preference for MAO-A []. This compound is also explored for its antidepressant properties.
Relevance: Cimoxatone's pharmacological profile is contrasted with Toloxatone in research focusing on reversible MAO inhibitors [, ]. Cimoxatone demonstrates a longer elimination half-life compared to Toloxatone [].
Amiflamine
Compound Description: Amiflamine is a reversible inhibitor that primarily targets MAO-A, with weaker inhibitory effects on MAO-B []. Similar to other related compounds, it is investigated for its potential use as an antidepressant.
Relevance: Amiflamine is frequently grouped with Toloxatone, Moclobemide, Brofaromine, and Cimoxatone in studies investigating the pharmacokinetics and metabolism of reversible MAO-A inhibitors []. Although structurally distinct, these compounds share a similar mechanism of action, inhibiting MAO-A to varying degrees.
Clorgyline
Compound Description: Clorgyline is a selective and irreversible inhibitor of MAO-A, commonly employed as a research tool to investigate the role of MAO-A in various biological processes [, ].
Relevance: Clorgyline serves as a reference compound in studies comparing the potency and selectivity of different MAO inhibitors, including Toloxatone [, ]. Unlike Toloxatone, Clorgyline irreversibly binds to MAO-A, leading to a more prolonged duration of action.
Harmaline
Compound Description: Harmaline is a reversible inhibitor of MAO-A, known for its use in traditional medicine and as a research tool for studying MAO-A function [, ].
Relevance: Similar to Clorgyline, Harmaline acts as a reference compound for evaluating the potency and selectivity of Toloxatone and other MAO inhibitors [, ]. Although both Harmaline and Toloxatone inhibit MAO-A, they differ in their binding characteristics, with Harmaline exhibiting a higher potency in some studies [].
Befloxatone
Compound Description: Befloxatone is a reversible and selective MAO-A inhibitor, structurally related to Toloxatone, classified as a phenyl-oxazolidinone derivative [, , ]. It is being researched for its antidepressant effects.
Relevance: Befloxatone is structurally similar to Toloxatone and exhibits a higher potency as a MAO-A inhibitor [, ]. Both compounds belong to the phenyl-oxazolidinone class, highlighting the importance of this structural motif in MAO inhibition.
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic, structurally similar to Toloxatone, primarily used for treating infections caused by Gram-positive bacteria [, , ].
Relevance: Although Linezolid is primarily recognized for its antibacterial properties, its structural similarity to Toloxatone underscores the versatility of the oxazolidinone scaffold in medicinal chemistry [, , ].
Compound Description: This compound is a major urinary metabolite of Toloxatone in humans [].
Glucuronide of Toloxatone
Compound Description: This compound represents another major urinary metabolite of Toloxatone in humans [].
Phenolic Derivative of Toloxatone
Compound Description: This compound constitutes a minor urinary metabolite of Toloxatone in humans, characterized as a product of further metabolism [].
5-(2-Aminopropyl)indole (5-IT)
Compound Description: 5-IT is a psychoactive substance that has recently gained attention due to its association with fatal and non-fatal intoxications []. It acts as a selective, competitive, and reversible inhibitor of MAO-A [].
Relevance: While structurally unrelated to Toloxatone, 5-IT shares a similar pharmacological target, inhibiting MAO-A, albeit with a higher potency in vitro []. This comparison helps to understand the potential risks associated with 5-IT use, as MAO-A inhibition can lead to serotonin toxicity.
Tranylcypromine
Compound Description: Tranylcypromine is an irreversible and non-selective MAOI, belonging to the hydrazine class of antidepressants []. It inhibits both MAO-A and MAO-B, leading to an elevation of monoamine neurotransmitters in the brain.
Relevance: Tranylcypromine is often contrasted with Toloxatone and other reversible MAO-A inhibitors in studies investigating the differences in their pharmacodynamic and pharmacokinetic properties [, ]. Unlike the short-acting Toloxatone, Tranylcypromine exerts long-lasting effects due to its irreversible binding to MAO. It also carries a higher risk of the "cheese effect" due to its potent tyramine potentiation ability [, ].
Synthesis Analysis
The synthesis of toloxatone has been explored through various methodologies. One notable approach involves the use of metal-catalyzed reactions, which have been optimized over the years for improved efficiency and yield. For example, certain catalytic methods have demonstrated high enantioselectivity and yield when synthesizing related compounds .
Another synthesis route includes the condensation of specific precursors under controlled conditions, which allows for the formation of the desired isoxazole structure. The parameters such as temperature, pressure, and catalyst choice play crucial roles in achieving high yields and purity .
Key Synthesis Parameters:
Catalysts: Various metal catalysts (e.g., ruthenium-based catalysts) have been employed to facilitate reactions.
Conditions: Reactions are typically conducted under mild conditions (50–100 °C) with careful monitoring of reaction times for optimal yield.
Molecular Structure Analysis
Toloxatone has the chemical formula C11H13NO3 and a molecular weight of approximately 219.23 g/mol. Its structure features a five-membered isoxazole ring fused with an aryloxazolidinone moiety.
Structural Characteristics:
Functional Groups: Contains hydroxyl (-OH) and carbonyl (C=O) groups, contributing to its pharmacological properties.
3D Conformation: The spatial arrangement of atoms in toloxatone is critical for its interaction with the MAO-A enzyme, affecting its binding affinity and selectivity.
Chemical Reactions Analysis
Toloxatone primarily undergoes reversible reactions as a monoamine oxidase inhibitor. The key reaction involves its interaction with monoamine oxidase A, where it temporarily binds to the active site of the enzyme, inhibiting its activity. This inhibition leads to increased concentrations of neurotransmitters in synaptic clefts.
Relevant Reaction Details:
Inhibition Mechanism: The binding is reversible, allowing for normal enzyme function to resume once the compound is cleared from the system.
Reactivity: Toloxatone can participate in further chemical transformations depending on its functional groups, although its primary role remains as an antidepressant.
Mechanism of Action
Toloxatone exerts its antidepressant effects through selective inhibition of monoamine oxidase A. By blocking this enzyme, toloxatone prevents the breakdown of monoamines such as serotonin and norepinephrine, leading to elevated levels of these neurotransmitters in the brain.
Mechanistic Insights:
Reversibility: Unlike irreversible inhibitors, toloxatone's action is temporary, allowing for a more controlled modulation of neurotransmitter levels.
Impact on Mood Disorders: The increase in neurotransmitter availability is associated with improvements in mood and reductions in depressive symptoms.
Physical and Chemical Properties Analysis
Toloxatone exhibits several notable physical and chemical properties that influence its pharmacological profile:
Key Properties:
Appearance: Typically presented as a white crystalline solid.
Solubility: Soluble in organic solvents; limited solubility in water.
Melting Point: Approximately 140 °C.
Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
These properties are crucial for formulation development in pharmaceutical applications.
Applications
Toloxatone's primary application lies within psychiatry as an antidepressant. It has been used in clinical settings for treating major depressive disorders due to its efficacy in increasing monoamine levels.
Scientific Applications:
Research on Depression: Studies continue to explore its effectiveness compared to other classes of antidepressants.
Pharmacological Studies: Ongoing research into alternative synthesis routes and mechanisms may enhance understanding and lead to improved therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. VCP746 is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, VCP746 mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.
VE-465 is a novel Aurora kinase inhibitor. The Aurora kinase family of kinases (Aurora A, B, and C) are involved in multiple mitotic events, and aberrant expression of these kinases is associated with tumorigenesis.
VcMMAE (also called as mc-vc-PAB-MMAE or MC-Val-Cit-PAB-MMAE) is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc). VcMMAE is a MMAE derivative with valine-citrulline (Vc) linker. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. MMAE sensitized colorectal and pancreatic cancer cells to IR in a schedule and dose dependent manner correlating with mitotic arrest. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. Radiosensitization is evidenced by decreased clonogenic survival and increased DNA double strand breaks in irradiated cells. VcMMAE is a drug-linker conjugate for ADC with potent antitumor activity.
Vecabrutinib is under investigation in clinical trial NCT03037645 (Safety, PK, PD, and Antitumor Activity of Vecabrutinib (SNS-062) in B Lymphoid Cancers). Vecabrutinib is an orally available second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon administration, vecabrutinib non-covalently binds to and inhibits the activity of both wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. Compared to other BTK inhibitors, SNS-062 does not require interaction with the BTK C481 site and inhibits the proliferation of cells harboring the BTK C481S mutation. Other irreversible BTK inhibitors covalently bind to the C481 site to inhibit BTK's activity; the C481S mutation prevents that binding. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.